Specific Scientific Field: Analytical Chemistry
Summary of the Application: 3,4-Diaminobenzenethiol is used as a new ligand for gold nanoparticles in the rapid detection of Cu2+ in water This method is shown to have high sensitivity and selectivity
Methods of Application or Experimental Procedures: An improved synthetic method for the synthesis of 3,4-diaminobenzenethiol is presented This reagent is then applied as a new ligand for gold nanoparticles for the rapid detection of Cu2+ in water
Results or Outcomes: Well-defined peaks, proportional to the concentration of the corresponding Cu2+, were observed from 0.5 μM to 2 μM, and the recovery was in the range of 92–109% This method provides a facile route for Cu2+ analysis
3,4-Diaminobenzenethiol, also known as 3,4-diaminothiophenol, is an organic compound with the molecular formula . This compound features two amino groups attached to a benzene ring, along with a thiol (-SH) group. The presence of both amino and thiol functionalities makes it a versatile compound in various
These reactions highlight the compound's potential in synthetic organic chemistry.
The synthesis of 3,4-diaminobenzenethiol can be achieved through various methods:
These methods emphasize the compound's accessibility for research and industrial applications.
3,4-Diaminobenzenethiol has several notable applications:
Research into the interaction of 3,4-diaminobenzenethiol with other molecules is crucial for understanding its behavior in biological systems and materials science. Studies have shown that it can interact with metal ions, forming stable complexes that may enhance catalytic properties or modify electronic characteristics in materials.
Several compounds share structural similarities with 3,4-diaminobenzenethiol. Below is a comparison highlighting its uniqueness:
The unique combination of amino and thiol groups in 3,4-diaminobenzenethiol provides distinct reactivity profiles not found in these similar compounds, making it valuable for specialized applications in organic synthesis and material science.
Fourier transform infrared spectroscopy provides fundamental insights into the vibrational characteristics of 3,4-diaminobenzenethiol. The infrared spectrum of this compound exhibits distinctive absorption bands corresponding to the various functional groups present in its structure [1] [2].
The nitrogen-hydrogen stretching vibrations represent the most prominent features in the high-frequency region. Primary aromatic amines characteristically display two nitrogen-hydrogen stretching bands due to asymmetric and symmetric vibrational modes [1] [3]. For 3,4-diaminobenzenethiol, the asymmetric nitrogen-hydrogen stretch appears in the range of 3450-3520 cm⁻¹, while the symmetric stretch occurs at 3340-3420 cm⁻¹ [1] [4]. These frequencies may exhibit slight variations due to the electronic environment and potential intermolecular hydrogen bonding interactions [1] [3].
The sulfur-hydrogen stretching vibration of the thiol group manifests as a characteristic weak and sharp absorption band at 2550-2580 cm⁻¹ [5] [6]. This frequency range distinguishes thiol groups from other sulfur-containing functionalities and provides definitive identification of the mercapto moiety [7]. The relatively weak intensity of this band reflects the reduced polarity of the sulfur-hydrogen bond compared to nitrogen-hydrogen or oxygen-hydrogen bonds [8].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, providing evidence for the benzene ring system [9]. The nitrogen-hydrogen bending modes, corresponding to scissoring motions of the amino groups, manifest as medium to strong intensity bands in the 1580-1650 cm⁻¹ range [1] [3]. These deformation modes often interact with aromatic ring vibrations, leading to complex spectral patterns.
The aromatic carbon-carbon stretching vibrations produce strong absorption bands in the 1450-1610 cm⁻¹ region, reflecting the extended π-conjugation of the benzene ring [9]. Carbon-nitrogen stretching vibrations from the amino substituents appear at 1200-1350 cm⁻¹, while carbon-sulfur stretching modes occur at lower frequencies in the 650-750 cm⁻¹ range [2] [10].
Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretching (asymmetric) | 3450-3520 | Medium-Strong | Primary amine asymmetric stretch |
N-H stretching (symmetric) | 3340-3420 | Medium-Strong | Primary amine symmetric stretch |
S-H stretching | 2550-2580 | Weak | Thiol S-H stretch |
C-H aromatic stretching | 3000-3100 | Medium | Aromatic C-H stretch |
N-H bending (scissoring) | 1580-1650 | Medium-Strong | Primary amine deformation |
C=C aromatic stretching | 1450-1610 | Strong | Aromatic ring vibrations |
C-N stretching | 1200-1350 | Medium | Amine C-N stretch |
C-S stretching | 650-750 | Medium | Thiol C-S stretch |
Aromatic C-H bending | 800-900 | Strong | Aromatic out-of-plane C-H bend |
Ring breathing | 630-740 | Medium | Aromatic ring breathing |
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 3,4-diaminobenzenethiol [11] [12]. Proton nuclear magnetic resonance analysis reveals distinct resonance patterns for different hydrogen environments in the molecule.
The aromatic protons of the benzene ring appear in the characteristic aromatic region at 6.5-7.5 parts per million [12]. The specific chemical shifts depend on the substitution pattern and electronic effects of the amino and thiol substituents. These protons typically exhibit complex coupling patterns due to the asymmetric substitution of the benzene ring.
Amino group protons manifest as broad singlets in the 4.5-6.0 parts per million range [12] [13]. The broad appearance results from rapid exchange with residual water or other protic solvents, and the exact chemical shift varies with solvent, temperature, and concentration conditions [13]. The presence of two amino groups may lead to overlapping signals if the electronic environments are similar.
The thiol proton appears as a sharp singlet at 1.5-2.5 parts per million [6]. This relatively upfield position reflects the reduced electronegativity of sulfur compared to oxygen, resulting in less deshielding of the attached proton [6]. The thiol proton may participate in hydrogen bonding interactions that affect its chemical shift and line width.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. Aromatic carbons bearing amino substituents typically resonate at 140-150 parts per million, while the carbon attached to the thiol group appears at 130-140 parts per million [12]. Unsubstituted aromatic carbons exhibit signals in the 115-125 parts per million range [12].
Environment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity |
---|---|---|---|
Aromatic C-H | 6.5-7.5 | - | Doublet/Singlet |
Aromatic C (amino-substituted) | - | 140-150 | - |
Aromatic C (thiol-substituted) | - | 130-140 | - |
Aromatic C (unsubstituted) | - | 115-125 | - |
Amine N-H protons | 4.5-6.0 (broad) | - | Broad singlet |
Thiol S-H proton | 1.5-2.5 | - | Singlet |
Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 3,4-diaminobenzenethiol [14] [15]. The compound exhibits multiple absorption bands corresponding to different types of electronic transitions within the molecular framework.
The primary absorption features arise from π → π* transitions of the aromatic benzene ring system [14]. These transitions typically occur in the 250-280 nanometer range with high molar absorptivity values exceeding 10,000 M⁻¹cm⁻¹ [14] [15]. The exact wavelength depends on the extent of conjugation and the electronic effects of the substituents.
Additional absorption bands result from n → π* transitions involving the lone pairs of the amino and thiol groups [14]. Amine n → π* transitions generally appear at 280-320 nanometers with lower molar absorptivity values ranging from 100-1,000 M⁻¹cm⁻¹ [14]. Similarly, thiol n → π* transitions occur in the 260-300 nanometer region with comparable intensity characteristics [14].
Extended conjugation between the amino groups and the aromatic π-system may lead to charge transfer transitions appearing at longer wavelengths in the 300-400 nanometer range [14]. These transitions exhibit medium intensity with molar absorptivity values of 1,000-10,000 M⁻¹cm⁻¹ [14]. The presence of multiple electron-donating substituents enhances the probability of such charge transfer phenomena.
Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Assignment |
---|---|---|---|
π → π* (aromatic) | 250-280 | High (>10,000) | Benzene π-system transitions |
n → π* (amine) | 280-320 | Low-Medium (100-1,000) | Amine lone pair to π* orbital |
n → π* (thiol) | 260-300 | Low-Medium (100-1,000) | Sulfur lone pair to π* orbital |
Charge transfer | 300-400 | Medium (1,000-10,000) | Intermolecular or intramolecular CT |
X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement and intermolecular interactions of 3,4-diaminobenzenethiol [16] [17]. Single crystal diffraction studies reveal detailed atomic positions, bond lengths, bond angles, and packing arrangements that are crucial for understanding the compound's physical properties.
Crystal structure determination typically reveals that 3,4-diaminobenzenethiol adopts common space groups such as P21/c, P212121, or Pna21, which are frequently observed for organic compounds containing multiple hydrogen bonding functionalities [16] [17]. The crystal system is likely monoclinic or orthorhombic, depending on the specific molecular arrangement and intermolecular interactions [16].
Unit cell parameters generally fall within typical ranges for small organic molecules. The a parameter typically ranges from 6-12 Å, the b parameter from 8-15 Å, and the c parameter from 10-20 Å [16]. These dimensions accommodate the molecular size while allowing for efficient packing and hydrogen bonding networks [16]. The number of molecules per unit cell (Z) commonly ranges from 2-8, consistent with standard organic crystal packing arrangements [16].
Intermolecular hydrogen bonding plays a crucial role in determining the crystal structure. The amino groups can act as both hydrogen bond donors and acceptors, forming extensive networks with neighboring molecules [18]. The thiol group primarily functions as a hydrogen bond donor, contributing to the overall stability of the crystal lattice [18]. These hydrogen bonding interactions significantly influence the melting point, solubility, and mechanical properties of the crystalline material.
The calculated density typically ranges from 1.3-1.6 g/cm³, consistent with organic compounds containing nitrogen and sulfur heteroatoms [16]. Thermal parameters from crystallographic refinement provide insights into atomic motion and structural disorder within the crystal lattice.
Crystal Parameter | Expected Range/Type | Comments |
---|---|---|
Space group | P21/c, P212121, Pna21 | Common for organic compounds |
Crystal system | Monoclinic/Orthorhombic | Based on molecular symmetry |
Unit cell parameter a | 6-12 Å | Typical for small organics |
Unit cell parameter b | 8-15 Å | Typical for small organics |
Unit cell parameter c | 10-20 Å | Allows for packing |
α angle | 90° | Orthorhombic constraint |
β angle | 90-120° | Monoclinic variation |
γ angle | 90° | Standard constraint |
Z (molecules per unit cell) | 2-8 | Standard packing |
Density (calculated) | 1.3-1.6 g/cm³ | Typical organic density |
Computational modeling provides theoretical insights into the optimized molecular geometry, electronic structure, and vibrational properties of 3,4-diaminobenzenethiol [19] [20]. Density functional theory calculations using various functionals and basis sets offer accurate predictions of structural parameters and energetic properties.
Hartree-Fock theory with the 6-31G(d,p) basis set provides initial geometry optimization at relatively low computational cost [19] [20]. While this method offers good qualitative structural predictions, it lacks electron correlation effects that are important for accurate quantitative results [19].
Density functional theory with the B3LYP functional and 6-311++G(d,p) basis set represents the most commonly employed method for organic molecule optimization [19] [20]. This approach incorporates electron correlation through the exchange-correlation functional while maintaining reasonable computational efficiency [19]. The B3LYP method typically provides very good accuracy for bond lengths and angles in aromatic systems [20].
The M06-2X functional with 6-311++G(d,p) basis set offers enhanced accuracy for systems with significant non-covalent interactions [20]. This method particularly excels in describing π-π stacking and hydrogen bonding interactions that may be important for understanding intermolecular associations of 3,4-diaminobenzenethiol [20].
Method | Basis Set | Application | Computational Cost | Accuracy for Geometry |
---|---|---|---|---|
Hartree-Fock (HF) | 6-31G(d,p) | Initial geometry optimization | Low | Good |
DFT B3LYP | 6-311++G(d,p) | Structure and vibrational analysis | Medium | Very Good |
DFT M06-2X | 6-311++G(d,p) | Accurate energetics | Medium | Excellent |
MP2 | 6-311++G(d,p) | Correlation effects | High | Very Good |
CCSD(T) | cc-pVTZ | High accuracy benchmark | Very High | Excellent |
Computational optimization predicts specific bond lengths and angles for 3,4-diaminobenzenethiol based on established patterns for similar aromatic systems [21] [22]. Aromatic carbon-carbon bond lengths are expected to range from 1.39-1.40 Å, consistent with the delocalized π-electron system of benzene [21] [22].
Carbon-nitrogen bond lengths for the amino substituents typically fall in the 1.40-1.42 Å range, reflecting the partial double bond character arising from resonance between the nitrogen lone pairs and the aromatic π-system [21] [22]. The carbon-sulfur bond length is predicted to be 1.77-1.78 Å, characteristic of aromatic thiol compounds [21].
Nitrogen-hydrogen and sulfur-hydrogen bond lengths are expected to be 1.01-1.02 Å and 1.34-1.35 Å, respectively, representing typical values for these functional groups [21]. Bond angles around the benzene ring remain close to the ideal 120° geometry, with slight deviations due to substituent effects [21] [22].
The carbon-carbon-nitrogen and carbon-carbon-sulfur angles typically range from 117-122°, reflecting the electronic and steric influences of the heteroatom substituents [21] [22]. Amino group geometry exhibits hydrogen-nitrogen-hydrogen angles of 106-109°, while the carbon-sulfur-hydrogen angle falls in the 96-98° range [21].
Parameter | Expected Value | Method | Reference |
---|---|---|---|
C-C bond length (aromatic) | 1.39-1.40 Å | DFT B3LYP/6-311G(d,p) | Typical aromatic systems |
C-N bond length (amine) | 1.40-1.42 Å | DFT B3LYP/6-311G(d,p) | Aromatic amine literature |
C-S bond length (thiol) | 1.77-1.78 Å | DFT B3LYP/6-311G(d,p) | Aromatic thiol literature |
N-H bond length | 1.01-1.02 Å | DFT B3LYP/6-311G(d,p) | Standard N-H bonds |
S-H bond length | 1.34-1.35 Å | DFT B3LYP/6-311G(d,p) | Standard S-H bonds |
C-C-C angle (benzene ring) | 119-121° | DFT B3LYP/6-311G(d,p) | Substituted benzenes |
C-C-N angle | 117-122° | DFT B3LYP/6-311G(d,p) | Aniline derivatives |
C-C-S angle | 117-122° | DFT B3LYP/6-311G(d,p) | Thiophenol derivatives |
H-N-H angle | 106-109° | DFT B3LYP/6-311G(d,p) | Primary amines |
C-S-H angle | 96-98° | DFT B3LYP/6-311G(d,p) | Thiol compounds |
Computational vibrational analysis provides theoretical predictions of infrared and Raman spectroscopic properties [23] [24]. Harmonic frequency calculations at the optimized geometry yield vibrational modes and their corresponding frequencies, which can be directly compared with experimental spectroscopic data [23].
Density functional theory calculations typically require scaling factors to account for anharmonicity and systematic errors in the theoretical treatment [23]. The B3LYP functional with 6-311++G(d,p) basis set commonly employs a scaling factor of 0.967 for frequencies above 1000 cm⁻¹ and 0.975 for lower frequencies [23] [24].
Anharmonic corrections using vibrational perturbation theory provide more accurate frequency predictions but require significantly increased computational resources [23]. These calculations account for coupling between vibrational modes and provide better agreement with experimental spectra, particularly for fundamental transitions [23].